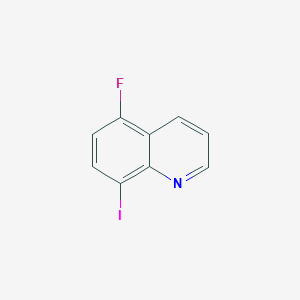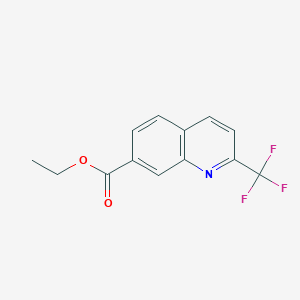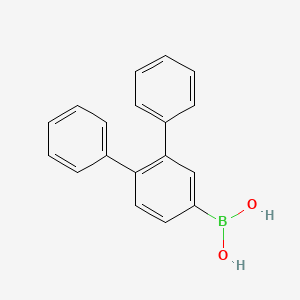
(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, a triethylsilyl group, and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate typically involves multiple steps. One common method starts with the reaction of dimethylamine with ethylene oxide to form 2-(Dimethylamino)ethanol . This intermediate is then reacted with triethylsilyl chloride in the presence of a base to introduce the triethylsilyl group. Finally, the resulting compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It is used in the production of polymers and other industrial chemicals
作用机制
The mechanism by which (2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the triethylsilyl group provides steric hindrance and hydrophobic interactions. These properties make the compound useful in modifying the behavior of other molecules in chemical reactions and biological systems.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino and ethoxy groups but lacks the triethylsilyl and acetate groups.
Poly(2-(dimethylamino)ethyl methacrylate): Contains the dimethylamino group and is used in similar applications but has a polymeric structure
Uniqueness
(2-(Dimethylamino)ethoxy)(triethylsilyl)methyl acetate is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry.
属性
分子式 |
C13H29NO3Si |
|---|---|
分子量 |
275.46 g/mol |
IUPAC 名称 |
[2-(dimethylamino)ethoxy-triethylsilylmethyl] acetate |
InChI |
InChI=1S/C13H29NO3Si/c1-7-18(8-2,9-3)13(17-12(4)15)16-11-10-14(5)6/h13H,7-11H2,1-6H3 |
InChI 键 |
FRMOCVAJFNCYBK-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C(OCCN(C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxo-5-(propan-2-yl)-4,5-dihydroimidazo[1,5-a]quinoxaline-3-carboxylic acid](/img/structure/B11847139.png)





![7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11847171.png)
![4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847174.png)



![tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate](/img/structure/B11847209.png)
![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)

